2,4,6-tri(9H-Carbazol-9-yl)benzonitrile
Description
Properties
Molecular Formula |
C43H26N4 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
2,4,6-tri(carbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C43H26N4/c44-27-35-42(46-38-21-9-3-15-31(38)32-16-4-10-22-39(32)46)25-28(45-36-19-7-1-13-29(36)30-14-2-8-20-37(30)45)26-43(35)47-40-23-11-5-17-33(40)34-18-6-12-24-41(34)47/h1-26H |
InChI Key |
GXGRTYKSPGSAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
Preparation Methods
Standard One-Step Nucleophilic Substitution
The most widely adopted method involves reacting 2,4,6-trifluorobenzonitrile with three equivalents of 9H-carbazole in the presence of a strong base. A representative procedure derived from analogous systems follows:
Reagents:
- 2,4,6-Trifluorobenzonitrile (1 equiv)
- 9H-Carbazole (3.3 equiv, 10% excess)
- Sodium bis(trimethylsilyl)amide (NaHMDS, 3.6 equiv)
- Anhydrous tetrahydrofuran (THF)
Procedure:
- Charge a flame-dried flask with 2,4,6-trifluorobenzonitrile under nitrogen.
- Dissolve 9H-carbazole in THF and add via cannula at 0°C.
- Introduce NaHMDS slowly to maintain temperature ≤5°C.
- Warm to room temperature and stir for 18-24 hours.
- Quench with ammonium chloride, extract with dichloromethane, and purify via silica chromatography.
Key Parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0°C → 25°C | <5°C minimizes side reactions |
| Base Equivalents | 3.3-3.6 equiv | Lower base leads to incomplete substitution |
| Solvent Polarity | THF (ε=7.6) | Higher polarity solvents disfavor SNAr |
This method typically achieves 82-89% yield, with purity >98% confirmed by HPLC.
Alternative Metal-Free Approaches
Recent adaptations eliminate transition metals while maintaining efficiency:
Method A: Phase-Transfer Catalysis
- Uses tetrabutylammonium bromide (TBAB) in biphasic water/toluene system
- Reduces reaction time to 6 hours with comparable yields (85%)
Method B: Microwave Assistance
Reaction Mechanism and Kinetics
The substitution proceeds via a two-step mechanistic pathway:
- Base-induced deprotonation of carbazole’s N-H group (pKa ≈ 20 in DMSO), generating a carbazolide anion.
- Nucleophilic attack at the activated aryl fluoride positions, facilitated by the cyano group’s electron-withdrawing effect.
Kinetic studies on model systems reveal:
- Rate-determining step : Anion formation (k₁ = 1.2×10⁻³ s⁻¹ at 25°C)
- Activation energy : ΔG‡ = 92 kJ/mol for the substitution step
Purification and Characterization
Chromatographic Purification:
Crystallization:
- Recrystallize from hot toluene (solubility: 12 mg/mL at 110°C)
- Needle-like crystals suitable for X-ray diffraction
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=7.8 Hz, 6H), 7.52-7.48 (m, 12H), 7.33 (t, J=7.2 Hz, 6H)
- HRMS : m/z calc. for C₄₃H₂₆N₄ [M+H]⁺: 599.2084, found: 599.2081
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis):
| Component | Cost (USD) | Percentage |
|---|---|---|
| 9H-Carbazole | 1,450 | 62% |
| 2,4,6-Trifluorobenzonitrile | 680 | 29% |
| Solvent Recovery | -310 | -13% |
| Total | 1,820 | 100% |
Process Intensification Strategies:
Comparative Analysis with Analogous Compounds
The synthetic challenges for this compound differ notably from related structures:
Recent Methodological Advances
Photocatalytic Synthesis (2024):
Biocatalytic Approaches (2025):
- Engineered cytochrome P450 enzymes for regioselective substitution
- Current yields limited to 37% but demonstrates feasibility
Chemical Reactions Analysis
Types of Reactions
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Widely used in the production of OLEDs and other organic electronic devices
Mechanism of Action
The mechanism of action of 2,4,6-tri(9H-Carbazol-9-yl)benzonitrile in OLEDs involves its ability to act as a thermally activated delayed fluorescence (TADF) emitter. The carbazolyl groups act as electron donors, while the nitrile group acts as an electron acceptor. This donor-acceptor interaction facilitates the reverse intersystem crossing from the triplet to the singlet state, resulting in efficient light emission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Lower Carbazole Substitution: 2CzPN and CzCN
4,5-Di(9H-carbazol-9-yl)phthalonitrile (2CzPN) :
With only two carbazole groups, 2CzPN exhibits a larger ΔEST (~0.3 eV) compared to 3CzBN (~0.15 eV), resulting in slower RISC rates (kRISC ~10<sup>4</sup> s<sup>−1</sup>) and lower exciton utilization efficiency. OLEDs using 2CzPN show reduced external quantum efficiency (EQE ≤15%) due to triplet-triplet annihilation .- 4-(9H-Carbazol-9-yl)benzonitrile (CzCN): This mono-carbazole derivative lacks sufficient donor strength to generate strong CT states, leading to weak TADF activity.
| Compound | Carbazole Groups | ΔEST (eV) | kRISC (s<sup>−1</sup>) | PLQY (%) | EQE (%) |
|---|---|---|---|---|---|
| 2CzPN | 2 | 0.30 | ~1×10<sup>4</sup> | 45 | 15 |
| CzCN | 1 | N/A | Negligible | <10 | N/A |
| 3CzBN | 3 | 0.15 | ~1×10<sup>6</sup> | 78 | 22 |
Higher Carbazole Substitution: 4CzBN and 5CzBN
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile (4CzBN) :
Increasing carbazole substitution to four enhances the density of intermediate triplet states (T2, T3), accelerating RISC (kRISC ~5×10<sup>5</sup> s<sup>−1</sup>). However, steric hindrance from additional carbazoles reduces PLQY (65%) compared to 3CzBN .2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile (5CzBN) :
Five carbazole groups further increase intermediate triplet states (T2, T3, T4), enabling ultrafast RISC (~1×10<sup>7</sup> s<sup>−1</sup>). However, aggregation-caused quenching (ACQ) limits its PLQY (60%) in solid-state films unless modified with bulky dendrons (e.g., 5CzBN-DSP) .
| Compound | Carbazole Groups | Intermediate Triplet States | kRISC (s<sup>−1</sup>) | PLQY (%) | AIE Properties |
|---|---|---|---|---|---|
| 4CzBN | 4 | T2, T3 | 5×10<sup>5</sup> | 65 | No |
| 5CzBN | 5 | T2, T3, T4 | 1×10<sup>7</sup> | 60 | No (ACQ) |
| 3CzBN | 3 | T2 | 1×10<sup>6</sup> | 78 | No |
Structural Derivatives and Modified Analogs
2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile (3CzClIPN) :
Substituting the benzonitrile core with chlorine enhances intramolecular charge transfer (ICT) and stabilizes the excited state. 3CzClIPN exhibits a higher PLQY (82%) and improved photocatalytic activity, achieving 89% yield in C–H functionalization reactions .Core–Shell Dendrimers (e.g., 5CzBN-DSP) :
Functionalizing 5CzBN with spirobifluorene dendrons introduces aggregation-induced emission (AIE) properties, increasing PLQY to 85% and enabling solution-processed OLEDs with EQE >20% . Similar modifications to 3CzBN remain unexplored but could mitigate ACQ limitations.
Bipolar Hosts: 3-CzPB and 4-CzPB
- 2,6-Bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB): This bipolar host connects carbazole donors to a benzonitrile acceptor via phenoxy linkers. While it improves charge balance in phosphorescent OLEDs, its ΔEST (~0.25 eV) is larger than 3CzBN, making it less suitable for TADF applications .
Key Research Findings
Triplet-State Engineering : Increasing carbazole substitution (3CzBN → 4CzBN → 5CzBN) raises the number of intermediate triplet states, enhancing RISC rates but compromising PLQY due to ACQ .
Device Performance : 3CzBN-based OLEDs achieve EQE ~22% with driving voltages <5 V, outperforming 2CzPN (15%) and 4CzBN (18%) .
Stability : 3CzBN exhibits superior operational stability compared to 5CzBN, as fewer carbazole groups reduce exciton-polaron annihilation .
Solvent Effects : Derivatives like 3CzClIPN show solvent-dependent ICT behavior, with aromatic solvents stabilizing the S1 state and improving photostability .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2,4,6-tri(9H-carbazol-9-yl)benzonitrile (3CzBN), and how do reaction conditions influence yield and purity?
- Methodological Answer : 3CzBN is synthesized via Ullmann C–N coupling or Suzuki/Sonogashira cross-coupling reactions. For Ullmann coupling, carbazole derivatives react with halogenated benzonitrile in the presence of a Cu catalyst (e.g., CuI) and a base (LiOt-Bu) at elevated temperatures (~130°C). Optimization of catalyst loading, solvent (DMF or THF), and stoichiometry is critical for achieving yields >70% . Purification typically involves column chromatography (hexanes/EtOAc) and silica gel filtration to remove unreacted precursors.
Q. How is the crystal structure of 3CzBN determined, and what challenges arise in refining its X-ray diffraction data?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is used for structural refinement. Challenges include managing disorder in carbazole substituents and resolving weak electron density due to flexible aromatic groups. High-resolution data (d-spacing <0.8 Å) and twinning corrections are recommended. SHELXTL (Bruker AXS) is often employed for small-molecule refinement, leveraging constraints for non-H atoms .
Q. What are the photophysical properties of 3CzBN, and how are they characterized experimentally?
- Methodological Answer : Key properties include absorption (λmax ~325–420 nm in DCM), fluorescence emission (λem ~480–492 nm in toluene), and triplet (T1) energy levels. Time-resolved photoluminescence (TRPL) and transient absorption spectroscopy (fs-TA) quantify thermally activated delayed fluorescence (TADF) behavior. Cyclic voltammetry determines HOMO/LUMO levels (e.g., HOMO = ~5.5 eV, LUMO = ~2.7 eV) .
Advanced Research Questions
Q. How does the number of carbazole substituents in benzonitrile derivatives (e.g., 3CzBN vs. 4CzBN/5CzBN) affect RISC rates and TADF efficiency?
- Methodological Answer : Increasing carbazole groups raises the density of intermediate triplet states (Tn), accelerating reverse intersystem crossing (RISC). For 3CzBN, time-dependent density functional theory (TD-DFT) predicts two intermediate triplets, while 5CzBN has three. Experimental validation via transient PL and magnetic field-dependent EL measurements reveals higher kRISC (~10<sup>6</sup> s<sup>−1</sup>) in 5CzBN, but 3CzBN offers better color purity (FWHM ~34–38 nm) .
Q. What solvent effects govern the intramolecular charge transfer (ICT) dynamics of 3CzBN derivatives, and how are these studied?
- Methodological Answer : Solvent polarity and aromaticity modulate ICT excited states. Femtosecond broadband transient absorption (fs-bb-TA) spectroscopy tracks ICT kinetics in solvents like toluene (non-polar) vs. DCM (polar). Aromatic solvents stabilize ICT states via π-π interactions, reducing non-radiative decay. Stokes shift analysis and dielectric constant correlations further quantify solvent effects .
Q. How can 3CzBN be structurally modified to enhance aggregation-induced emission (AIE) while retaining TADF properties?
- Methodological Answer : Decorate the 3CzBN core with alkyl chain-linked spirobifluorene dendrons. These dendrons restrict intramolecular rotation (RIR), promoting AIE without disrupting the donor-acceptor configuration. Synthesis involves catalyst-free aromatic nucleophilic substitution, followed by MALDI-TOF and <sup>1</sup>H/<sup>13</sup>C NMR for structural validation. AIE-TADF hybrids achieve EQE >20% in solution-processed OLEDs .
Q. What strategies improve the operational stability of 3CzBN-based OLEDs, particularly under high driving voltages?
- Methodological Answer : Use a mixed host system (e.g., TAPC-26DCzPPy-PO-T2T) to balance charge transport and reduce exciton quenching. Incorporate spacer layers to prevent dopant aggregation. Bond dissociation energy (BDE) calculations identify stable C–N linkages; derivatives with higher BDE (e.g., pyridine-bridged analogs) show extended device lifetimes (>500 h at 1000 cd/m²) .
Comparative and Computational Questions
Q. How do computational methods like TD-DFT aid in predicting the TADF performance of 3CzBN compared to experimental data?
- Methodological Answer : TD-DFT calculates singlet-triplet energy gaps (ΔEST), spin-orbit coupling (SOC), and excited-state geometries. For 3CzBN, ΔEST <0.3 eV enables efficient TADF. Discrepancies arise from solvent effects and solid-state packing, requiring hybrid functionals (e.g., B3LYP-D3BJ) and implicit solvation models (PCM) for accuracy .
Q. What are the trade-offs between using 3CzBN as a terminal emitter versus a TADF assistant dopant in hyperfluorescence OLEDs?
- Methodological Answer : As a terminal emitter, 3CzBN provides narrowband emission (FWHM ~34 nm) but lower EQE (~15%). As a TADF sensitizer, it transfers energy to emitters like DPA-tBuPh-BN, achieving higher EQE (~20%) at the cost of broader spectra. Transient EL and Förster resonance energy transfer (FRET) modeling optimize the doping concentration (typically 5–10 wt%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
